molecular formula C20H27N3 B11070491 2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Cat. No.: B11070491
M. Wt: 309.4 g/mol
InChI Key: SIKIARAOHBVFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a complex organic compound that features an indole moiety and a diazatricyclic structure. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction conditions usually involve refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to achieve good yields .

Industrial Production Methods

Industrial production methods for such compounds may involve multi-step synthesis processes, including the use of high-temperature reactions and catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with various molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, proliferation, and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C20H27N3

Molecular Weight

309.4 g/mol

IUPAC Name

2-(1,2-dimethylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C20H27N3/c1-14-17(15-7-5-6-8-16(15)21(14)4)18-22-10-19(2)9-20(3,12-22)13-23(18)11-19/h5-8,18H,9-13H2,1-4H3

InChI Key

SIKIARAOHBVFIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3N4CC5(CC(C4)(CN3C5)C)C

Origin of Product

United States

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